3-(Cyclopropylmethoxy)-4-methylphenol
Description
3-(Cyclopropylmethoxy)-4-methylphenol is a substituted phenol featuring a cyclopropylmethoxy group at the 3-position and a methyl group at the 4-position of the aromatic ring. For example, Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate () was synthesized via nucleophilic substitution using cyclopropylmethyl bromide and a phenolic precursor under basic conditions. Similarly, this compound likely involves etherification of 4-methylcatechol with cyclopropylmethyl bromide, followed by purification via column chromatography .
This compound’s structural motifs—cyclopropylmethoxy and methyl groups—are common in pharmaceuticals, particularly phosphodiesterase-4 (PDE4) inhibitors like Roflumilast (). The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, while the methyl group modulates electronic effects on the aromatic ring.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
InChI Key |
FCSHRROFYCTYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-methylphenol typically involves the following steps:
Alkylation: Starting with 3-hydroxy-4-methylbenzaldehyde, the compound undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde.
Reduction: The aldehyde group in 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, yielding this compound.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclopropylmethoxy-4-methylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclopropylmethoxy-4-methylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylphenol involves its interaction with specific molecular targets:
Molecular Targets: The phenol group can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituted Phenols with Cyclopropylmethoxy Groups
- Key Differences: Roflumilast Intermediate: The difluoromethoxy group increases electron-withdrawing effects, enhancing acidity (pKa ~7–8) compared to the methyl group in the target compound. This improves binding to PDE4’s catalytic site . Methyl Ester Derivative: The ester group allows further functionalization (e.g., hydrolysis to carboxylic acid), which is absent in this compound .
Compounds with Multiple Cyclopropylmethoxy Groups
Examples from and include benzofurans with 3–4 cyclopropylmethoxy substituents. These compounds exhibit:
Alkylphenols ()
| Compound Type | Substituents | Properties |
|---|---|---|
| Linear/Branched Alkyl | e.g., 4-(3-methylhexyl)phenol | Flexible alkyl chains; lower rigidity |
| Cyclopropylmethoxy | Rigid cyclopropane ring | Enhanced steric and electronic effects |
Other Analogues
- (3-(Cyclopropylmethoxy)-4-methylphenyl)(phenyl)methanol (): The benzyl alcohol moiety introduces hydrogen-bonding capacity, altering solubility and reactivity .
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